molecular formula C26H54O B1206267 Isohexacosyl alcohol CAS No. 68444-33-7

Isohexacosyl alcohol

Cat. No.: B1206267
CAS No.: 68444-33-7
M. Wt: 382.7 g/mol
InChI Key: XCAKLCDEUPZJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isohexacosyl alcohol, also known as 24-methylpentacosan-1-ol, is a very long-chain primary fatty alcohol. It is a white waxy solid at room temperature and is freely soluble in chloroform but insoluble in water. This compound is naturally found in the epicuticular wax and plant cuticle of many plant species .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isohexacosyl alcohol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of fatty acid methyl esters derived from natural oils. This process typically uses a metal catalyst such as nickel or palladium under high pressure and temperature conditions .

Chemical Reactions Analysis

Isohexacosyl alcohol undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Esterification: It reacts with carboxylic acids or acid anhydrides to form esters in the presence of acid catalysts such as sulfuric acid (H2SO4).

    Dehydration: Under acidic conditions, this compound can undergo dehydration to form alkenes

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Esterification: Carboxylic acids, acid anhydrides, sulfuric acid (H2SO4)

    Dehydration: Acidic conditions, typically using sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Esterification: Esters

    Dehydration: Alkenes

Scientific Research Applications

Isohexacosyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

Isohexacosyl alcohol can be compared with other long-chain fatty alcohols such as:

    Hexacosanol (Ceryl Alcohol): Similar in structure but lacks the methyl group at position 24.

    Octacosanol: Another long-chain fatty alcohol with two additional carbon atoms compared to this compound.

Uniqueness: this compound’s unique feature is the methyl group at position 24, which can influence its physical and chemical properties, making it distinct from other long-chain fatty alcohols .

Comparison with Similar Compounds

  • Hexacosanol (Ceryl Alcohol)
  • Octacosanol
  • Tetracosanol

Properties

CAS No.

68444-33-7

Molecular Formula

C26H54O

Molecular Weight

382.7 g/mol

IUPAC Name

24-methylpentacosan-1-ol

InChI

InChI=1S/C26H54O/c1-26(2)24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27/h26-27H,3-25H2,1-2H3

InChI Key

XCAKLCDEUPZJOI-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCCCCCCCCCO

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCCCCCCCO

68444-33-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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